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molecular formula C14H12F3N B1622118 4-(4-Trifluoromethylphenyl)benzylamine CAS No. 356058-18-9

4-(4-Trifluoromethylphenyl)benzylamine

Cat. No. B1622118
M. Wt: 251.25 g/mol
InChI Key: RVNFCJGQVWHMKN-UHFFFAOYSA-N
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Patent
US09089569B2

Procedure details

To a nitrogen purged flask containing 4-trifluoromethylphenyl boronic acid (76.6 g, 403 mmol), [1,1′-bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (6.07 g, 9.31 mmol), and potassium carbonate (83.6 g, 605 mmol) were added 4-bromobenzylamine (75.0 g, 403 mmol), N2 sparged 2-methyltetrahydrofuran (750 mL) and N2 sparged water (750 mL). The mixture was then warmed to 80° Celsius for 15 h. The mixture was cooled to RT, the layers were separated and the organic layer was washed with brine, dried over magnesium sulfate and filtered through celite. The filtrate was concentrated to dryness to afford the title compound (114.37 g, 85% purity, 96%). MS (ESI): mass calcd. for C14H12F3N, 251.10; m/z found, 252.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 7.68 (s, 4H), 7.58 (d, J=7.9, 2H), 7.42 (d, J=7.9, 2H) 3.94 (s, 2H). Absolute stereochemistry was determined by alternative synthesis starting with the product of Example 2.
Quantity
76.6 g
Type
reactant
Reaction Step One
Quantity
83.6 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
catalyst
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:21]1[CH:28]=[CH:27][C:24]([CH2:25][NH2:26])=[CH:23][CH:22]=1.N#N>CC(P(C(C)(C)C)[C]1[CH][CH][CH][CH]1)(C)C.CC(P(C(C)(C)C)[C]1[CH][CH][CH][CH]1)(C)C.Cl[Pd]Cl.[Fe]>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:21]2[CH:28]=[CH:27][C:24]([CH2:25][NH2:26])=[CH:23][CH:22]=2)=[CH:5][CH:4]=1 |f:1.2.3,6.7.8.9,^1:37,38,39,40,41,51,52,53,54,55|

Inputs

Step One
Name
Quantity
76.6 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
83.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.07 g
Type
catalyst
Smiles
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.Cl[Pd]Cl.[Fe]
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=CC=C(CN)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged 2-methyltetrahydrofuran (750 mL) and N2
CUSTOM
Type
CUSTOM
Details
sparged water (750 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 114.37 g
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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